molecular formula C23H27N3O2S2 B12206946 N-[(2Z)-4-[3-(piperidin-1-ylsulfonyl)phenyl]-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-4-[3-(piperidin-1-ylsulfonyl)phenyl]-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B12206946
M. Wt: 441.6 g/mol
InChI Key: IJQKCGKLGKMUDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-4-[3-(piperidin-1-ylsulfonyl)phenyl]-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound that features a thiazole ring, a piperidine sulfonyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-[3-(piperidin-1-ylsulfonyl)phenyl]-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic reactions. . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-[3-(piperidin-1-ylsulfonyl)phenyl]-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

N-[(2Z)-4-[3-(piperidin-1-ylsulfonyl)phenyl]-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(2Z)-4-[3-(piperidin-1-ylsulfonyl)phenyl]-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-4-[3-(piperidin-1-ylsulfonyl)phenyl]-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C23H27N3O2S2

Molecular Weight

441.6 g/mol

IUPAC Name

N-phenyl-4-(3-piperidin-1-ylsulfonylphenyl)-3-propyl-1,3-thiazol-2-imine

InChI

InChI=1S/C23H27N3O2S2/c1-2-14-26-22(18-29-23(26)24-20-11-5-3-6-12-20)19-10-9-13-21(17-19)30(27,28)25-15-7-4-8-16-25/h3,5-6,9-13,17-18H,2,4,7-8,14-16H2,1H3

InChI Key

IJQKCGKLGKMUDH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)N4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.